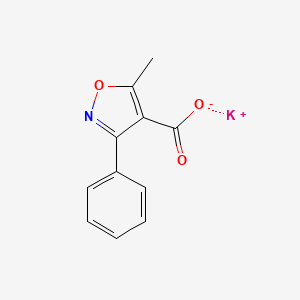
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The reaction conditions typically involve:
- Mixing ethyl acetoacetate with benzoyl chloride oxime in an ethanol solution.
- Cooling the mixture to 0°C and adjusting the pH to 7-8 using sodium hydroxide solution.
- Maintaining the reaction temperature at around 10°C for 4 hours.
- Further adjusting the pH to 9-9.5 and continuing the reaction at 10°C.
- Heating the mixture to 110°C to evaporate ethanol, followed by cooling and adding water.
- Stirring and refluxing the mixture for 3 hours.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including penicillin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Potassium 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes through acylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
- 3-Phenylisoxazole-5-carboxylic acid
Uniqueness
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is unique due to its specific structural features, including the presence of a potassium ion and the methyl group at the 5-position. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
55967-38-9 |
|---|---|
分子式 |
C11H8KNO3 |
分子量 |
241.28 g/mol |
IUPAC名 |
potassium;5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3.K/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
InChIキー |
PHTQEZFERGIZTP-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















